

# Unambiguous Structure Confirmation of 3-Hydroxy-2-nitropyridine: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B088870

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This guide provides a comprehensive comparison of analytical techniques for the definitive structure confirmation of **3-hydroxy-2-nitropyridine** and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of these heterocyclic compounds.

## Spectroscopic and Structural Data Summary

The structural elucidation of **3-hydroxy-2-nitropyridine**, a yellow crystalline solid with the molecular formula  $C_5H_4N_2O_3$ , relies on a combination of spectroscopic and crystallographic methods.<sup>[1]</sup> Each technique provides unique insights into the molecular architecture, and together they offer unambiguous confirmation of the title compound's structure.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from  $^1H$  NMR,  $^{13}C$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1:  $^1H$  NMR Spectral Data of **3-Hydroxy-2-nitropyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	dd	J = 8.4, 4.4	H-5
~8.3	dd	J = 8.4, 1.6	H-4
~8.5	dd	J = 4.4, 1.6	H-6
~10.5	br s	-	OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **3-Hydroxy-2-nitropyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~120.7	C-5
~136.9	C-3
~140.0	C-4
~145.8	C-6
~152.1	C-2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Bands for **3-Hydroxy-2-nitropyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch
1620-1600	Medium	C=C aromatic stretch
1580-1560	Strong	N-O asymmetric stretch (NO <sub>2</sub> )
1350-1330	Strong	N-O symmetric stretch (NO <sub>2</sub> )
1250-1200	Medium	C-O stretch

Note: IR data is typically acquired from a solid sample (e.g., KBr pellet or ATR).

Table 4: Mass Spectrometry Data for **3-Hydroxy-2-nitropyridine**

m/z	Relative Intensity	Assignment
140	High	[M] <sup>+</sup> (Molecular Ion)
110	Medium	[M - NO] <sup>+</sup>
94	High	[M - NO <sub>2</sub> ] <sup>+</sup>
66	Medium	[C <sub>4</sub> H <sub>2</sub> N] <sup>+</sup>

Note: Fragmentation patterns can vary depending on the ionization technique used.

## Crystallographic Data

While a single-crystal X-ray structure for **3-hydroxy-2-nitropyridine** is not readily available in public databases, the crystal structure of its tautomer, 3-nitro-2(1H)-pyridinone, has been determined and provides definitive evidence for the atomic connectivity and planar pyridine ring system.<sup>[2]</sup> This data is invaluable for confirming the core molecular framework.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the **3-hydroxy-2-nitropyridine** derivative in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (ATR - Attenuated Total Reflectance):
  - Ensure the ATR crystal is clean.
  - Place a small amount of the solid sample directly onto the crystal.

- Apply pressure using the anvil to ensure good contact.
- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Acquisition:
  - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

- Sample Preparation: Prepare a dilute solution of the **3-hydroxy-2-nitropyridine** derivative in a volatile organic solvent (e.g., methanol, ethyl acetate).
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
- GC Method:
  - Set an appropriate temperature program for the GC oven to ensure separation of the analyte from any impurities.
  - The injector temperature should be high enough to ensure complete volatilization of the sample.
- MS Method:

- Use Electron Ionization (EI) at 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  40-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

## Single-Crystal X-ray Diffraction

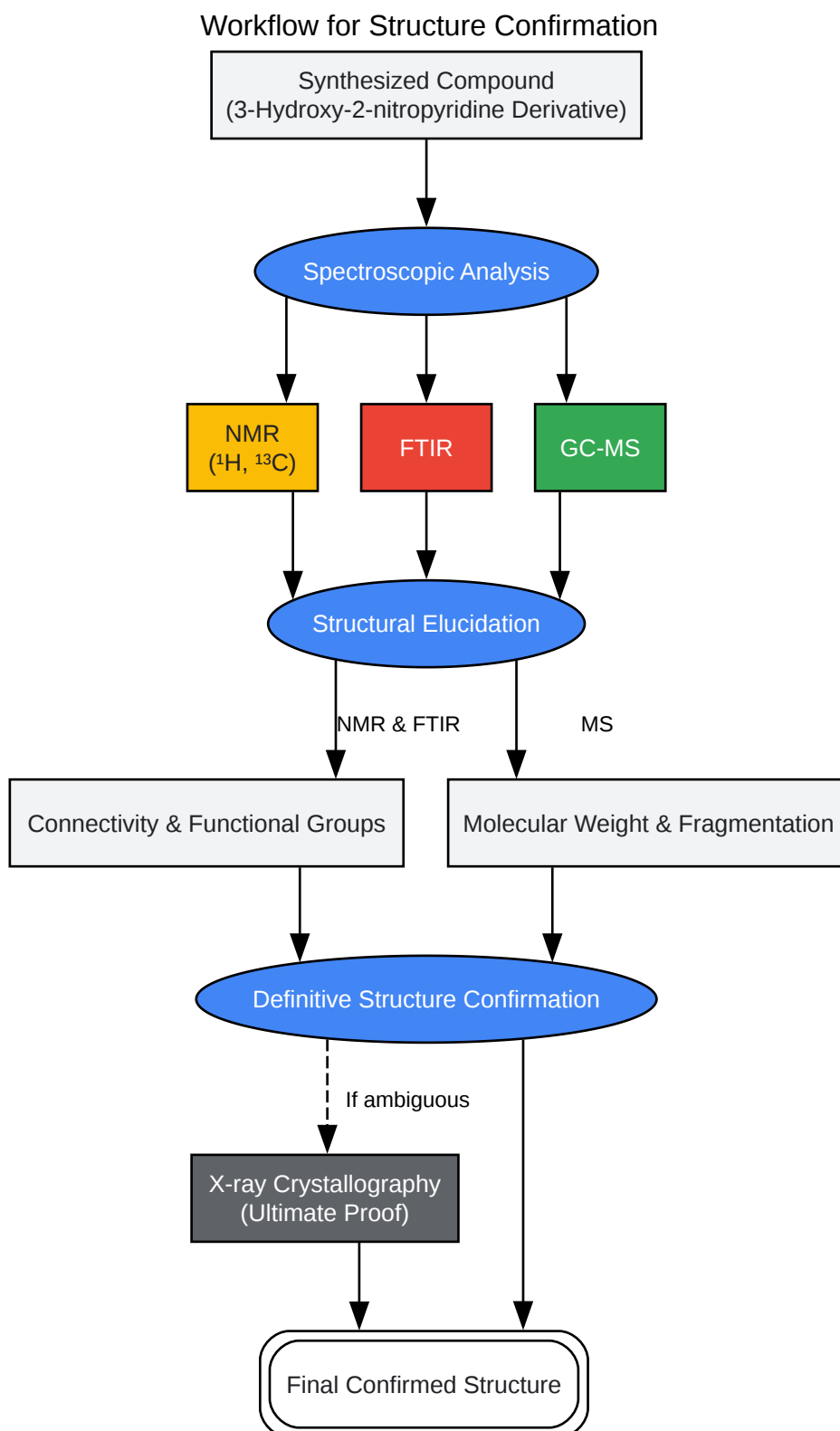
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Protocol:

- Crystal Growth: Grow single crystals of the **3-hydroxy-2-nitropyridine** derivative suitable for X-ray diffraction (typically  $>0.1$  mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
- Data Collection:
  - Mount a suitable crystal on a goniometer head.
  - Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo  $K\alpha$  or Cu  $K\alpha$ ).
  - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain a set of structure factors.
  - Solve the phase problem using direct methods or Patterson methods.
  - Build an initial model of the structure and refine it against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.<sup>[3][4][5]</sup>

## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for confirming the structure of a **3-hydroxy-2-nitropyridine** derivative and the relationship between the different analytical techniques.



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Caption: Workflow for the structural confirmation of **3-hydroxy-2-nitropyridine** derivatives.

This guide provides a foundational framework for the structural confirmation of **3-hydroxy-2-nitropyridine** derivatives. For novel compounds, a combination of all the described techniques is recommended for unambiguous structure determination.

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